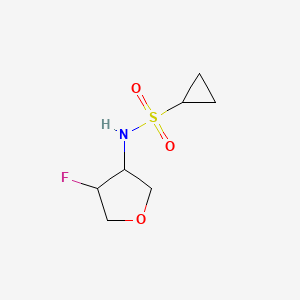
Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate, also known as MCPB, is a synthetic compound that has gained significant attention in the scientific community. It is a member of the benzoate ester family and is widely used in the field of agriculture as a selective herbicide. MCPB is a potent herbicide that targets broadleaf weeds and is commonly used to control weeds in cereal crops, pastures, and turf.
Mécanisme D'action
Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate acts by inhibiting the activity of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. This compound is highly selective for broadleaf weeds and has minimal impact on grasses.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in mammals and is considered to be safe for use in agriculture. However, studies have shown that exposure to this compound can cause irritation to the skin, eyes, and respiratory tract. Long-term exposure to this compound can also lead to liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate is a valuable tool for studying the biosynthesis of branched-chain amino acids in plants. Its high selectivity for broadleaf weeds makes it an excellent herbicide for use in crop fields. However, its use is limited to certain crops and is not effective against all weed species. In addition, the potential toxicity of this compound limits its use in laboratory experiments.
Orientations Futures
There is still much to be learned about the mechanism of action of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate and its potential use in the treatment of cancer. Future research should focus on the development of more selective herbicides that target specific weed species while minimizing the impact on non-target organisms. The development of new formulations of this compound that reduce its toxicity and increase its efficacy would also be beneficial. Finally, research should be conducted to explore the potential use of this compound in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate involves the reaction of 2-chloro-4-aminopyridine with methyl 4-fluorobenzoate in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis of this compound is a straightforward process that can be easily scaled up for commercial production.
Applications De Recherche Scientifique
Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate has been extensively studied for its herbicidal properties and has been found to be highly effective in controlling a wide range of weeds. In addition to its use as a herbicide, this compound has also been investigated for its potential use in the treatment of cancer. Studies have shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
methyl 2-[(2-chloropyridine-4-carbonyl)amino]-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c1-21-14(20)10-3-2-9(16)7-11(10)18-13(19)8-4-5-17-12(15)6-8/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVVNKRLZWLILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2738790.png)
![Tert-butyl 6-[(2-chloroacetyl)amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2738791.png)
![N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide](/img/structure/B2738792.png)


![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine](/img/structure/B2738797.png)
![7-methyl-2-((2-morpholino-2-oxoethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2738798.png)
![Pyridin-3-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2738801.png)





![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2738813.png)